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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Octanophenone, a simple aromatic ketone, has emerged as a crucial and versatile building
block in organic synthesis. Its inherent reactivity, characterized by a reactive carbonyl group
and an aromatic ring amenable to substitution, provides a powerful platform for the construction
of a diverse array of complex molecules. This technical guide delves into the core utility of
octanophenone, offering a comprehensive overview of its key reactions, detailed experimental
protocols, and its application in the synthesis of biologically active compounds. The information
presented herein is intended to serve as a valuable resource for professionals engaged in
chemical research and drug development.

Chemical Properties of Octanophenone

Octanophenone, also known as 1-phenyloctan-1-one, is a colorless to pale yellow liquid or
low-melting solid. A summary of its key physical and spectroscopic properties is provided
below.
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Property Value

Molecular Formula C14H200

Molecular Weight 204.31 g/mol
Melting Point 21.5-235°C
Boiling Point 285-290 °C

Density 0.936 g/mL at 25 °C

- Insoluble in water; Soluble in common organic
Solubility ]
solvents like ethanol, acetone, and toluene.[1]

Spectroscopic Data:

1H NMR (CDCls, ppm) 13C NMR (CDCls, ppm) IR (cm™?)

7.95 (d, 2H), 7.52 (t, 1H), 7.47 200.3, 137.2, 132.8, 128.6, ~1685 (C=0 stretch), ~3060
(t, 2H), 2.95 (t, 2H), 1.73 (m, 128.1, 38.6, 31.8, 29.4, 29.2, (aromatic C-H stretch), ~2930,
2H), 1.32 (m, 8H), 0.89 (t, 3H) 24.4,22.7,14.1 2855 (aliphatic C-H stretch)

Core Synthetic Transformations

Octanophenone serves as a versatile starting material for a variety of fundamental organic
reactions, enabling the synthesis of a wide range of important intermediates and final products.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones
(1,3-diaryl-2-propen-1-ones)[2]. This base-catalyzed reaction involves the condensation of an
aromatic ketone, such as octanophenone, with an aromatic aldehyde[2]. Chalcones are
valuable intermediates for the synthesis of various heterocyclic compounds and exhibit a broad
spectrum of biological activities[3].

Reaction Scheme:
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Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone from
octanophenone and a substituted benzaldehyde.

Materials:

e Octanophenone

¢ Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
o Ethanol (95%)

e Sodium Hydroxide (10% aqueous solution)

 Stirring apparatus

e Ice bath

Filtration apparatus

Procedure:
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 In a round-bottom flask, dissolve octanophenone (1 equivalent) and the substituted
benzaldehyde (1 equivalent) in 95% ethanol.

e Cool the solution in an ice bath with continuous stirring.
e Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture.

o Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room
temperature for 2-3 hours. The formation of a precipitate indicates product formation.

 After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

o Collect the precipitated solid by vacuum filtration and wash with cold water until the washings

are neutral.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
chalcone derivative.

Quantitative Data for Representative Chalcone Synthesis:

Aldehyde Base Solvent Time (h) Yield (%)
Benzaldehyde NaOH Ethanol 24 ~90%][4]
4-

Chlorobenzaldeh ~ KOH Ethanol 24 >85%

yde

4-

Methoxybenzald NaOH Ethanol 24 >90%
ehyde

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into
the corresponding thioamides. This reaction typically involves heating the ketone with sulfur
and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed
to the corresponding carboxylic acid or amide.
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Reaction Mechanism Overview:
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Caption: Key stages of the Willgerodt-Kindler reaction.
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Experimental Protocol: Willgerodt-Kindler Reaction of Octanophenone

Materials:

e Octanophenone

o Sulfur powder

e Morpholine

» Pyridine (as solvent)

o Reflux apparatus

Procedure:

Carboxylic Acid

 In a round-bottom flask equipped with a reflux condenser, combine octanophenone (1

equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

e Add pyridine as the solvent and heat the mixture to reflux.
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o Maintain the reflux for several hours (typically 6-12 hours), monitoring the reaction progress
by TLC.

o After completion, cool the reaction mixture to room temperature and pour it into a beaker of
cold water.

o Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
e Wash the organic layer with dilute acid (e.g., 1M HCI) and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purify the crude thioamide by column chromatography or recrystallization. A study on the
reaction of acetophenone with sulfur and morpholine reports yields in the range of 86-95%
under optimized conditions. A one-pot method for a related reaction using 2-bromo-1-
phenylethanone as the substrate in DMF resulted in a 72% vyield.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an
organomagnesium halide (Grignard reagent) adds to the carbonyl group of a ketone or
aldehyde. The reaction of octanophenone with a Grignard reagent yields a tertiary alcohol
after acidic workup.

General Reaction Workflow:

Octanophenone

Nucleophilic

Magnesium Alkoxidej
Addition

Intermediate w
__________ > Tertiary Alcohol

Grignard Reagent
(R-MgX)
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Caption: Workflow for the Grignard reaction with octanophenone.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
e Octanophenone
e Phenylmagnesium bromide (prepared in situ or purchased)
e Anhydrous diethyl ether or THF
e Saturated aqueous ammonium chloride solution
e Anhydrous magnesium sulfate
e Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:

 In a flame-dried, three-necked flask under an inert atmosphere, dissolve octanophenone (1
equivalent) in anhydrous diethyl ether.

e Cool the solution to 0 °C in an ice bath.

» Slowly add a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether to the
cooled octanophenone solution via a dropping funnel.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

e Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise
addition of a saturated aqueous solution of ammonium chloride.

o Separate the organic layer, and extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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 Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary
alcohol.

 Purify the product by column chromatography on silica gel.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to
alcohols. The carbonyl group of octanophenone can be reduced to a secondary alcohol using
a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtOz), or Raney
nickel, under a hydrogen atmosphere.

Reaction Overview:

Octanophenone

@ 1-Phenyloctan-1-ol

Catalyst
(e.g., Pd/C)

Click to download full resolution via product page
Caption: Catalytic hydrogenation of octanophenone.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
Materials:
e Octanophenone

e 10% Palladium on carbon (Pd/C)
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» Ethanol or Ethyl acetate

e Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

o Celite

Procedure:

 In a hydrogenation flask, dissolve octanophenone (1 equivalent) in ethanol.

o Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere
(e.g., argon or nitrogen).

o Seal the flask and connect it to the hydrogenation apparatus.

o Evacuate the flask and refill it with hydrogen gas (repeat this process 3 times to ensure an
inert atmosphere is replaced by hydrogen).

o Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture
vigorously at room temperature.

» Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

e Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert
gas.

« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the
Celite pad with the reaction solvent.

o Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-
phenyloctan-1-ol.

Purify the product by column chromatography if necessary.

Application in the Synthesis of Bioactive
Heterocycles
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Derivatives of octanophenone, particularly chalcones, are valuable precursors for the
synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Pyrazoles

Chalcones can undergo cyclocondensation reactions with hydrazine derivatives to form
pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazole derivatives are known
to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory,
and antimicrobial properties.

Synthesis of Pyrimidines

Pyrimidines can be synthesized from chalcones through their reaction with urea, thiourea, or
guanidine in the presence of a base. Pyrimidine-based compounds are of great interest in
medicinal chemistry as they are known to act as kinase inhibitors and possess anticancer
properties.

Synthesis of Quinolines

Quinolines can be synthesized via several named reactions, such as the Friedlander synthesis,
which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound
containing a reactive a-methylene group. Chalcones derived from octanophenone can serve
as the latter component in such syntheses. Quinolines are known to exhibit a variety of
biological activities, including inhibition of the NF-kB signaling pathway.

Biological Significance and Signaling Pathways

Compounds synthesized from octanophenone have shown promise in modulating key
biological pathways implicated in various diseases.

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway plays a crucial role in inflammation,
immunity, and cell survival. Dysregulation of this pathway is associated with inflammatory
diseases and cancer. Certain quinoline derivatives have been shown to inhibit the activation of
NF-kB, making them potential therapeutic agents for these conditions.
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Caption: Inhibition of the NF-kB pathway by quinoline derivatives.
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Tubulin Polymerization Inhibition

Tubulin is a key protein involved in the formation of microtubules, which are essential for cell
division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer
drugs. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to
cell cycle arrest and apoptosis in cancer cells.
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Caption: Disruption of microtubule dynamics by pyrazole derivatives.
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Conclusion

Octanophenone is a readily available and highly versatile building block in organic synthesis.
Its ability to participate in a wide range of chemical transformations, including Claisen-Schmidt
condensations, Willgerodt-Kindler reactions, Grignard additions, and catalytic hydrogenations,
makes it an invaluable starting material for the synthesis of diverse and complex molecular
architectures. The derivatives of octanophenone, particularly chalcones and the subsequently
formed heterocyclic compounds, have demonstrated significant potential as modulators of key
biological pathways, highlighting the importance of this scaffold in medicinal chemistry and drug
discovery. The detailed protocols and mechanistic insights provided in this guide are intended
to empower researchers to fully exploit the synthetic potential of octanophenone in their
scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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